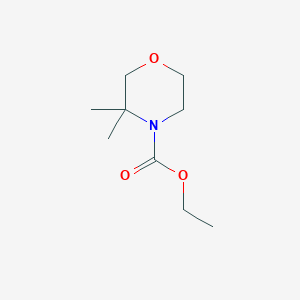
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile
Vue d'ensemble
Description
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile is a chemical compound that belongs to the class of nitriles. It is also known as 3-Methyl-2-(3-methylphenyl)-2-oxobutanenitrile or MMBN. This compound is widely used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis of 2-arylidene-3-oxobutanenitrile derivatives involves the Knoevenagel condensation, which is a crucial reaction in organic chemistry for the formation of carbon-carbon double bonds. This process has been applied to create compounds like 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing the versatility of 3-oxobutanenitrile in synthetic chemistry (Han et al., 2015).
Another study demonstrated the synthesis of 4-Phenyl-3-oxobutanenitrile and its potential as a starting material for creating a variety of polyfunctionally substituted heterocycles (Khalik, 1997).
Molecular Interactions and Structural Analysis
- Research on β-ketoarylhydrazones, which include compounds like 2-(2-methylphenylhydrazono)-3-oxobutanenitrile, revealed insights into the strength of intramolecular resonance-assisted NH···O hydrogen bonds. These findings are significant in understanding molecular interactions and hydrogen bonding in organic compounds (Bertolasi et al., 1999).
Novel Compound Synthesis
- A study explored the use of 3-oxobutanenitrile in the creation of unconventional rose odorants, highlighting its application in fragrance chemistry. The study synthesized derivatives of 2,2-bis(prenyl)-3-oxobutanenitrile, demonstrating the compound's role in developing unique olfactory properties (Hauser et al., 2018).
Pharmaceutical and Biological Applications
2-Ethoxymethylene-3-oxobutanenitrile was used in synthesizing compounds with biological activity against bacteria and tumor cells, indicating its potential application in medicinal chemistry and drug development (Černuchová et al., 2005).
Another study described a simple synthetic approach to create 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile, showcasing the compound's potential in antiviral and anticancer activities (Yaccoubi et al., 2022).
Propriétés
IUPAC Name |
2-methyl-4-(3-methylphenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-4-3-5-11(6-9)12(14)7-10(2)8-13/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTIFVRWGXKVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)




![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)



![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)

![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)
